molecular formula C21H21N3O2S B2509955 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 1105235-65-1

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2509955
CAS No.: 1105235-65-1
M. Wt: 379.48
InChI Key: JTBVVVPXTUOPGV-UHFFFAOYSA-N
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Description

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide is a synthetic compound with unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step chemical process involving the reaction of benzylthiol with 4-chloro-2-aminopyrimidine to form the intermediate product, which is further reacted with 2,3-dimethylaniline under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production typically involves scale-up techniques that optimize reaction conditions, such as temperature, pressure, and solvent use, to enhance yield and purity. Advanced techniques like continuous flow synthesis may also be employed for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidative reactions forming sulfoxides and sulfones.

  • Reduction: : The carbonyl group can be reduced to corresponding alcohols.

  • Substitution: : Nucleophilic aromatic substitution can occur at the benzylthio group.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: : Halogenation reagents like N-bromosuccinimide (NBS).

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Corresponding alcohol derivatives.

  • Substitution: : Halo-derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in catalysis for organic reactions.

  • Material Science: : Components in designing new materials with specific properties.

Biology

  • Enzyme Inhibition: : Potential inhibitor of enzymes due to its unique structure.

  • Antimicrobial: : Showing promising activity against certain bacterial strains.

Medicine

  • Drug Development: : Being investigated as a potential lead compound for developing new therapeutic agents.

  • Diagnostics: : Possible use in diagnostic assays due to its specific binding properties.

Industry

  • Chemical Manufacturing: : Used in the synthesis of other complex organic molecules.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. It may inhibit enzyme activities by binding to the active sites or allosteric sites, thus interfering with normal biochemical pathways. This inhibition can affect various physiological processes depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-4,6-dimethylpyrimidine

  • N-(2,3-dimethylphenyl)-2-aminopyrimidine

  • 4-chloro-2-(benzylthio)-6-methylpyrimidine

Uniqueness

What sets 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide apart is its combined structural elements which provide unique binding properties and reactivity profiles not observed in the individual similar compounds. This uniqueness makes it a valuable candidate for further research in diverse scientific disciplines.

Properties

IUPAC Name

2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14-7-6-10-18(15(14)2)23-19(25)11-17-12-20(26)24-21(22-17)27-13-16-8-4-3-5-9-16/h3-10,12H,11,13H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBVVVPXTUOPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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